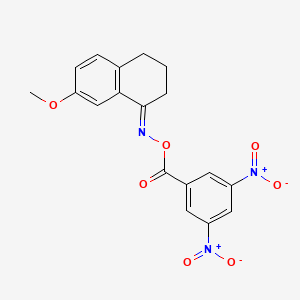
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime, also known as DNOP or 7-Me-DNOP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DNOP is a derivative of naphthalenone that has been modified with a dinitrobenzoyl oxime group, which enhances its stability and solubility.
Mechanism of Action
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime exerts its effects through the modulation of GABA-A receptors, which are ligand-gated ion channels that are activated by the neurotransmitter GABA. 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of the receptor. This results in an increase in the inhibitory effects of GABA, leading to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. These effects are mediated through the modulation of GABA-A receptors, as discussed above. 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in microglial cells. Additionally, 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime has been shown to have antioxidant effects, as it reduces the production of reactive oxygen species in neuronal cells.
Advantages and Limitations for Lab Experiments
One advantage of using 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime in lab experiments is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABA-A receptors in various physiological and pathological processes. However, one limitation of using 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime is its low solubility in aqueous solutions, which can make it difficult to administer to animals in vivo.
Future Directions
There are several future directions for research on 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime. One area of interest is the development of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime in neurological and psychiatric disorders, such as anxiety, depression, and Alzheimer's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime.
Synthesis Methods
The synthesis of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime involves the reaction of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone with dinitrobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime group. The final product is obtained by purification using column chromatography. The yield of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime synthesis is typically around 50%, and the purity can be confirmed using NMR and mass spectrometry.
Scientific Research Applications
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety, sleep, and memory. 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dinitrobenzoyl)oxime has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of the disease.
properties
IUPAC Name |
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7/c1-27-15-6-5-11-3-2-4-17(16(11)10-15)19-28-18(22)12-7-13(20(23)24)9-14(8-12)21(25)26/h5-10H,2-4H2,1H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUOWSHKCHYNSE-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NOC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)


![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)